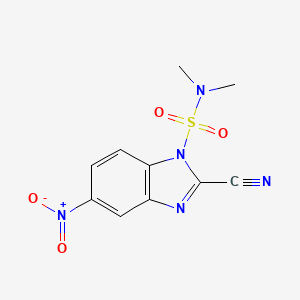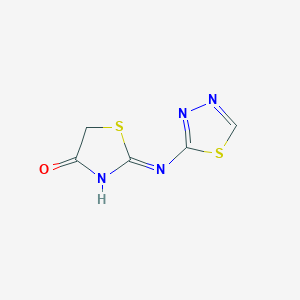![molecular formula C22H23N3O5 B12928509 (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazole ring and a phenylmethoxycarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and subsequent deprotection. Common reagents used in these reactions include benzyl chloroformate for the protection of amino groups and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin acetate: A compound with a similar phenylmethoxy group.
Kennedy Compound: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid apart is its specific combination of an imidazole ring and a phenylmethoxycarbonyl group, which imparts unique chemical and biological properties. This combination allows for selective interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H23N3O5 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c26-21(27)20(24-22(28)30-14-18-9-5-2-6-10-18)11-19-12-23-15-25(19)16-29-13-17-7-3-1-4-8-17/h1-10,12,15,20H,11,13-14,16H2,(H,24,28)(H,26,27)/t20-/m0/s1 |
Clé InChI |
BIHMCBNFFGJXLP-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)





![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)




